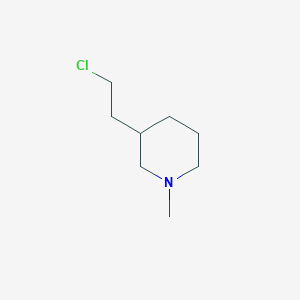![molecular formula C12H15NO6S B13564082 3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine CAS No. 96521-86-7](/img/structure/B13564082.png)
3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-methanesulfonylpropanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a benzyloxycarbonyl-protected amino group and a methanesulfonyl group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-methanesulfonylpropanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group, followed by the introduction of the methanesulfonyl group. One common method includes:
Protection of the Amino Group: The amino group is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Introduction of the Methanesulfonyl Group: The protected amino acid is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-methanesulfonylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation.
Substitution: The methanesulfonyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: The free amino acid after removal of the benzyloxycarbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-methanesulfonylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-methanesulfonylpropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during reactions, while the methanesulfonyl group can participate in nucleophilic substitution reactions. These functional groups enable the compound to act as a versatile intermediate in various synthetic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonylpropanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoic acid: Similar structure but with a chlorine atom instead of a methanesulfonyl group.
Uniqueness
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-methanesulfonylpropanoic acid is unique due to its combination of a benzyloxycarbonyl-protected amino group and a methanesulfonyl group, which provides distinct reactivity and versatility in synthetic applications.
Propiedades
Número CAS |
96521-86-7 |
|---|---|
Fórmula molecular |
C12H15NO6S |
Peso molecular |
301.32 g/mol |
Nombre IUPAC |
(2R)-3-methylsulfonyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO6S/c1-20(17,18)8-10(11(14)15)13-12(16)19-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 |
Clave InChI |
VHWGEDCFJOLPEW-JTQLQIEISA-N |
SMILES isomérico |
CS(=O)(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CS(=O)(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


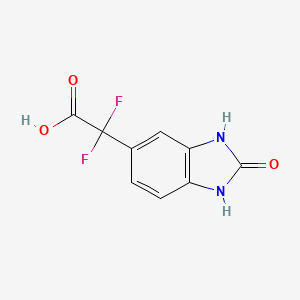
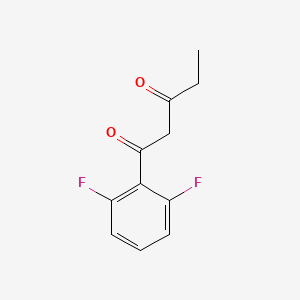
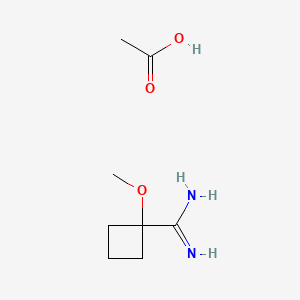
![Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate](/img/structure/B13564022.png)
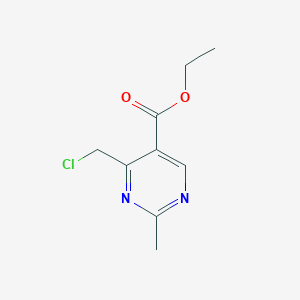
![tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride](/img/structure/B13564036.png)
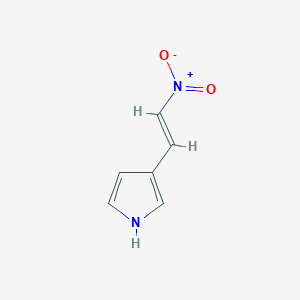
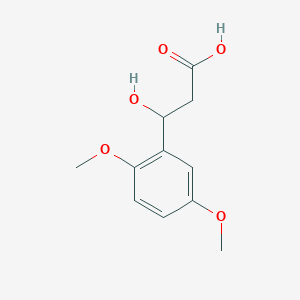
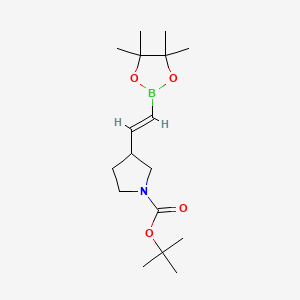
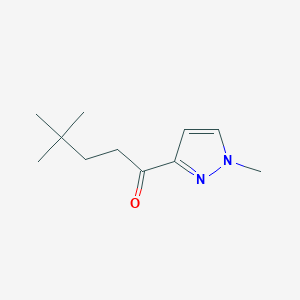
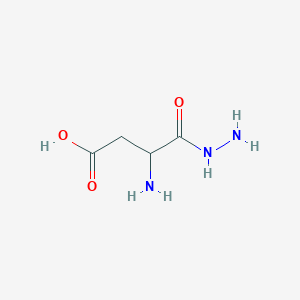
![5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13564069.png)
